L-2-Mercapto-4-hydroxy-5-fluoropyrimidine
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Description
Synthesis Analysis
The synthesis of related fluoropyrimidine compounds often involves chemical synthesis from deblocked mononucleotide moieties, leading to structurally related nucleotides and fluoropyrimidine derivatives. For instance, a novel dimeric fluoropyrimidine molecule was chemically synthesized from two separately deblocked 5-fluoro-2'-deoxyuridine mononucleotide moieties, showcasing the complexity and versatility in synthesizing fluoropyrimidine derivatives (Gasparini et al., 1994).
Molecular Structure Analysis
The molecular structure of fluoropyrimidine derivatives is verified through techniques such as mass spectrometric analyses. These analyses confirm the expected molecular masses and provide insight into the molecular structure of synthesized compounds, including L-2-Mercapto-4-hydroxy-5-fluoropyrimidine and its derivatives (Gasparini et al., 1994).
Chemical Reactions and Properties
Fluoropyrimidine derivatives undergo a variety of chemical reactions, including metabolic patterns of conversion in biological systems. For example, a dimeric fluoropyrimidine molecule is transformed into 5-fluoro-2'-deoxyuridine and 5-fluorouracil through intermediate formations, indicating the compound's active participation in biochemical processes (Gasparini et al., 1994).
Scientific Research Applications
Pharmacogenetics and Metabolism
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, as part of fluoropyrimidines, plays a significant role in cancer treatment, especially in solid tumors. Research has highlighted its pharmacogenetic aspects, focusing on the dihydropyrimidine dehydrogenase (DPD) enzyme, crucial in the metabolism of fluoropyrimidines. Variations in the DPD gene affect the efficacy and toxicity of treatments, indicating the importance of pharmacogenetic testing to personalize therapy and reduce adverse effects (Del Re et al., 2017).
Chemotherapy Enhancement
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine's role in enhancing chemotherapy effectiveness, particularly in advanced colorectal cancer, is well-documented. Combinations with other agents like folinic acid have shown to improve patient survival rates, underscoring its central role in combination chemotherapy regimens (Abbruzzese & Levin, 1989).
Oral Prodrugs Development
The development of oral prodrugs of fluoropyrimidines, such as capecitabine, UFT, and S-1, is a key area of research. These prodrugs aim to improve the therapeutic efficacy of L-2-Mercapto-4-hydroxy-5-fluoropyrimidine by enhancing its bioavailability and reducing toxicity. This research has led to the identification of prodrugs that are effective against a range of solid tumors, providing more convenient and less toxic treatment options (Malet-Martino & Martino, 2002).
Pharmacogenetic Testing for Toxicity Reduction
Investigations into the genetic determinants associated with the metabolism of fluoropyrimidines, including L-2-Mercapto-4-hydroxy-5-fluoropyrimidine, have demonstrated the utility of pharmacogenetic testing. Identifying polymorphisms in the DPD gene can help predict patient susceptibility to severe toxicities, guiding dose adjustments and improving treatment safety (Falvella et al., 2015).
Thymidylate Synthase Targeting
Research has also focused on targeting thymidylate synthase (TS) as a therapeutic strategy in colorectal cancer, with L-2-Mercapto-4-hydroxy-5-fluoropyrimidine serving as a key TS inhibitor. This approach has led to the reevaluation of drugs like raltitrexed and highlighted their potential in patients with specific toxicity profiles or those who have exhibited resistance to conventional fluoropyrimidine treatments (Avallone et al., 2014).
properties
IUPAC Name |
5-fluoro-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMXUTIFBMEJAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449970 |
Source
|
Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-2-Mercapto-4-hydroxy-5-fluoropyrimidine | |
CAS RN |
1542-23-0 |
Source
|
Record name | 5-Fluoro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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